2-(2-Methyl-6-nitrophenyl)acetaldehyde

Catalog No.
S14107520
CAS No.
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methyl-6-nitrophenyl)acetaldehyde

Product Name

2-(2-Methyl-6-nitrophenyl)acetaldehyde

IUPAC Name

2-(2-methyl-6-nitrophenyl)acetaldehyde

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c1-7-3-2-4-9(10(12)13)8(7)5-6-11/h2-4,6H,5H2,1H3

InChI Key

FKAASAHOSUQERJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CC=O

2-(2-Methyl-6-nitrophenyl)acetaldehyde is a highly specialized, sterically hindered arylacetaldehyde primarily utilized as an advanced intermediate in the synthesis of 4-methylindole and related 4-substituted indole derivatives. In pharmaceutical and fine chemical manufacturing, 4-methylindole is a critical building block, but its synthesis via the traditional Leimgruber-Batcho cyclization is often complicated by the severe steric bulk of the ortho-methyl group on the nitroarene precursor. By providing the pre-oxidized, pre-functionalized acetaldehyde moiety, this compound allows chemists to bypass the harsh, high-temperature enamine formation step entirely, enabling direct reductive cyclization to the indole core under mild catalytic hydrogenation conditions [1].

Substituting 2-(2-methyl-6-nitrophenyl)acetaldehyde with upstream precursors like 2,3-dimethylnitrobenzene (o-nitroxylene) requires the use of moisture-sensitive and hazardous reagents such as tris(dimethylamino)methane or N,N-dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures (e.g., 115°C for 24 hours) to force the necessary C-C bond formation against steric resistance. Alternatively, relying on the intermediate Leimgruber-Batcho enamine (2-(2-methyl-6-nitrophenyl)-N,N-dimethylethenamine) introduces severe storage and handling issues, as these enamines are highly susceptible to hydrolytic degradation. Procuring the stable, isolated acetaldehyde derivative eliminates both the upstream synthetic bottleneck and the downstream stability issues, ensuring reproducible, high-yield cyclization without the generation of dimethylamine or semicarbazide byproducts [1].

Bypassing the High-Temperature Enamine Formation Bottleneck

The traditional synthesis of the 4-methylindole skeleton from 2,3-dimethylnitrobenzene requires prolonged heating at 115°C for 24 hours with excess tris(dimethylamino)methane to force the initial enamine formation due to the steric hindrance of the adjacent methyl group [1]. By procuring 2-(2-methyl-6-nitrophenyl)acetaldehyde directly, manufacturers eliminate this energy-intensive, 24-hour bottleneck, allowing immediate entry into the final reductive cyclization step at ambient or moderately elevated temperatures.

Evidence DimensionReaction time and temperature for C2 functionalization
Target Compound Data0 hours (pre-functionalized)
Comparator Or Baseline2,3-dimethylnitrobenzene (requires 24 hours at 115°C)
Quantified DifferenceEliminates a 24-hour, 115°C high-energy reaction step
ConditionsStandard Leimgruber-Batcho C2-functionalization vs. direct use of acetaldehyde precursor

Eliminating the harsh enamine formation step drastically reduces batch cycle times and avoids the use of expensive, moisture-sensitive formamide acetals.

Improved Stability Over Enamine Intermediates

While the Leimgruber-Batcho enamine (2-(2-methyl-6-nitrophenyl)-N,N-dimethylethenamine) can theoretically be isolated for cyclization, it is highly sensitive to ambient moisture and undergoes spontaneous hydrolysis, limiting its shelf life and requiring immediate use or strict anhydrous storage. In contrast, 2-(2-methyl-6-nitrophenyl)acetaldehyde provides a stable, isolable carbonyl compound that maintains its integrity during extended storage and standard handling, ensuring consistent purity and reproducible cyclization yields without specialized inert-atmosphere protocols [1].

Evidence DimensionMoisture sensitivity and shelf life
Target Compound DataStable isolable intermediate under standard atmosphere
Comparator Or BaselineN,N-dimethyl enamine intermediate (rapid hydrolytic degradation requiring immediate use)
Quantified DifferenceEliminates the need for strict anhydrous storage and immediate downstream processing
ConditionsStandard laboratory or plant storage conditions

Procuring a stable acetaldehyde intermediate reduces waste from degraded reagents and eliminates the need for strict anhydrous handling protocols required by enamines.

Atom-Economical Cyclization vs. Semicarbazone Protection

Historically, to avoid enamine instability, the intermediate was trapped and stored as 2-methyl-6-nitrophenylacetaldehyde semicarbazone, which has a mass of 236.23 g/mol. Hydrogenation of this semicarbazone yields 4-methylindole but generates stoichiometric amounts of semicarbazide waste [1]. Using the free 2-(2-methyl-6-nitrophenyl)acetaldehyde (mass 179.17 g/mol) directly in the reductive cyclization improves the atom economy of the final step and eliminates the generation of nitrogenous semicarbazide waste, simplifying downstream purification of the 4-methylindole product.

Evidence DimensionAtom economy in reductive cyclization
Target Compound Data179.17 g/mol (generates only H2O byproducts)
Comparator Or BaselineSemicarbazone derivative (236.23 g/mol, generates stoichiometric semicarbazide waste)
Quantified Difference24.1% reduction in precursor mass per mole of indole produced
ConditionsCatalytic hydrogenation (Pd/C, H2)

Direct use of the free aldehyde improves mass efficiency and simplifies the purification of the final pharmaceutical building block by avoiding semicarbazide byproducts.

Commercial Synthesis of 4-Methylindole Building Blocks

Directly utilizing the compound for the large-scale catalytic hydrogenation to 4-methylindole, avoiding the harsh conditions, long reaction times, and unstable intermediates of the traditional Leimgruber-Batcho process [1].

Development of 4-Substituted Triptan Analogs

Serving as a clean, reliable starting material for synthesizing 4-methylated tryptamines and related serotonin receptor agonists, where high-purity indole cores are required to prevent downstream catalytic poisoning [1].

Library Synthesis of Sterically Hindered Indoles

Providing a stable, pre-functionalized scaffold for medicinal chemistry programs exploring the structure-activity relationships of 4-position modifications on the indole ring, bypassing the need to optimize individual enamine formations [1].

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

179.058243149 g/mol

Monoisotopic Mass

179.058243149 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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